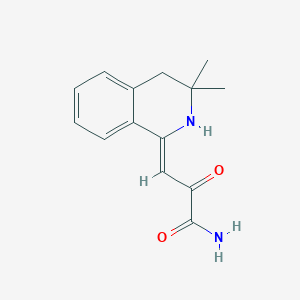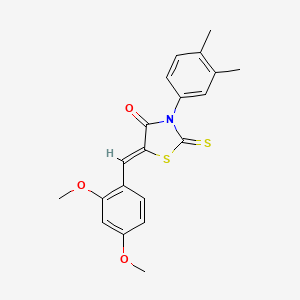![molecular formula C28H26F3N3O3S B11079362 (2Z)-3-benzyl-4-oxo-N-(4-propoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11079362.png)
(2Z)-3-benzyl-4-oxo-N-(4-propoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-BENZYL-4-OXO-N-(4-PROPOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazinane ring, a trifluoromethyl group, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-BENZYL-4-OXO-N-(4-PROPOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazinane ring This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-BENZYL-4-OXO-N-(4-PROPOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs with different chemical properties.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-BENZYL-4-OXO-N-(4-PROPOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study specific biochemical pathways or as a potential lead compound for drug discovery. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, (2Z)-3-BENZYL-4-OXO-N-(4-PROPOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE may be investigated for its pharmacological properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Preclinical studies and clinical trials would be necessary to evaluate its safety and efficacy.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its unique chemical structure allows for the design of materials with tailored functionalities for various applications.
Mechanism of Action
The mechanism of action of (2Z)-3-BENZYL-4-OXO-N-(4-PROPOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2Z)-3-BENZYL-4-OXO-N-(4-PROPOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE include other thiazinane derivatives, trifluoromethyl-substituted compounds, and propoxyphenyl-containing molecules. Examples include:
- Thiazinane derivatives with different substituents on the ring.
- Trifluoromethyl-substituted aromatic compounds.
- Propoxyphenyl-containing molecules with varying functional groups.
Uniqueness
The uniqueness of (2Z)-3-BENZYL-4-OXO-N-(4-PROPOXYPHENYL)-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications. The presence of the thiazinane ring, trifluoromethyl group, and propoxyphenyl group provides a unique chemical scaffold that can be exploited for various scientific and industrial purposes.
Properties
Molecular Formula |
C28H26F3N3O3S |
|---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
3-benzyl-4-oxo-N-(4-propoxyphenyl)-2-[4-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C28H26F3N3O3S/c1-2-16-37-23-14-12-21(13-15-23)32-26(36)24-17-25(35)34(18-19-6-4-3-5-7-19)27(38-24)33-22-10-8-20(9-11-22)28(29,30)31/h3-15,24H,2,16-18H2,1H3,(H,32,36) |
InChI Key |
ABXABJVNAUHHBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(F)(F)F)S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyldibenzo[b,d]furan-2-sulfonamide](/img/structure/B11079281.png)
![Tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate](/img/structure/B11079289.png)
![1-benzyl-5-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11079294.png)
![2-[[2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-phenylimino]methyl]phenol](/img/structure/B11079300.png)
![(5E)-5-benzylidene-3-(4-bromophenyl)-7-phenyl-5H-imidazo[2,1-c][1,2,4]triazol-6(7H)-one](/img/structure/B11079308.png)
![2-[1-benzyl-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B11079314.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11079320.png)
![3-benzyl-5-(2-fluorophenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11079324.png)
![(5E)-1-benzyl-5-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11079337.png)

![methyl 2-[1-ethyl-3-hydroxy-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-indol-5-yl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11079342.png)

![2-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}methyl)pyridine](/img/structure/B11079344.png)

